molecular formula C13H19Cl2N3 B6190086 2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride CAS No. 2694734-19-3

2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B6190086
CAS No.: 2694734-19-3
M. Wt: 288.2
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Description

2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a naphthoimidazole core, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the naphthoimidazole core, followed by the introduction of the ethan-1-amine group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoimidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring, leading to different functionalized products.

    Substitution: The ethan-1-amine group can participate in nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include various naphthoimidazole derivatives with different functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific pathways.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthoimidazole derivatives: Compounds with similar core structures but different functional groups.

    Ethan-1-amine derivatives: Compounds with similar side chains but different core structures.

Uniqueness

2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride is unique due to its specific combination of the naphthoimidazole core and the ethan-1-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2694734-19-3

Molecular Formula

C13H19Cl2N3

Molecular Weight

288.2

Purity

0

Origin of Product

United States

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